{4-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13473034
Molecular Formula: C18H28N2O3
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H28N2O3 |
|---|---|
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | benzyl N-[4-[ethyl(2-hydroxyethyl)amino]cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C18H28N2O3/c1-2-20(12-13-21)17-10-8-16(9-11-17)19-18(22)23-14-15-6-4-3-5-7-15/h3-7,16-17,21H,2,8-14H2,1H3,(H,19,22) |
| Standard InChI Key | VTXBOHJYLGVMGC-UHFFFAOYSA-N |
| SMILES | CCN(CCO)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCN(CCO)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |
Introduction
Overview of the Compound
Chemical Name: {4-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester
CAS Number: 1353979-36-8
Molecular Formula: C19H30N2O3
Molecular Weight: 334.46 g/mol
This compound is a carbamate derivative, characterized by the presence of a benzyl ester group and a cyclohexyl moiety substituted with an ethyl-(2-hydroxy-ethyl)-amino group. It is structurally related to other carbamate compounds, which are often explored for their biological activity.
Synthesis and Preparation
The synthesis of this compound typically involves:
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Amine Functionalization: Introduction of the ethyl-(2-hydroxy-ethyl)-amino group to the cyclohexane ring.
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Carbamate Formation: Reaction of the amine with a carbamoyl chloride derivative.
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Esterification: Coupling with benzyl alcohol or its derivatives to form the benzyl ester group.
These steps are carried out under controlled conditions to ensure high yield and purity.
Biological Activity and Applications
The compound belongs to the class of carbamate derivatives, which are known for their diverse pharmacological activities, including:
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Potential Neuroprotective Effects: Carbamate esters are often investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s.
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Anti-inflammatory Properties: Similar compounds have shown promise in reducing inflammation through modulation of enzymatic pathways.
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Drug Delivery Systems: The ester functionality may allow for prodrug applications, enhancing bioavailability and controlled release.
Research and Development Insights
While detailed experimental studies on this compound are sparse, its structural features suggest potential utility in medicinal chemistry:
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Pharmacokinetics Optimization: The benzyl ester group can be hydrolyzed in vivo, releasing the active form of the drug.
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Structure-Activity Relationship (SAR): Modifications to the cyclohexane or amino groups could enhance potency or selectivity for biological targets.
Further research into its synthesis pathways and biological evaluations is warranted to unlock its full potential.
Comparative Analysis with Related Compounds
Limitations and Future Directions
While promising, challenges include:
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Lack of comprehensive pharmacological data.
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Limited availability of physicochemical property measurements.
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Need for advanced molecular modeling and docking studies to predict binding affinities with biological targets.
Future work should focus on high-throughput screening for bioactivity and detailed SAR analysis.
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